molecular formula C10H16N4S B12498918 3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine CAS No. 1334490-68-4

3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine

Cat. No.: B12498918
CAS No.: 1334490-68-4
M. Wt: 224.33 g/mol
InChI Key: WFOGFXOVEHQZRX-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a halogenated pyridazine derivative.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or a hydrazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signaling pathways and cellular responses.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylsulfanyl)pyridazine: Lacks the hydrazinyl group, which may result in different chemical and biological properties.

    6-Hydrazinylpyridazine: Lacks the cyclohexylsulfanyl group, which may affect its stability and reactivity.

    3-(Phenylsulfanyl)-6-hydrazinylpyridazine: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different steric and electronic effects.

Uniqueness

3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine is unique due to the presence of both the cyclohexylsulfanyl and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

1334490-68-4

Molecular Formula

C10H16N4S

Molecular Weight

224.33 g/mol

IUPAC Name

(6-cyclohexylsulfanylpyridazin-3-yl)hydrazine

InChI

InChI=1S/C10H16N4S/c11-12-9-6-7-10(14-13-9)15-8-4-2-1-3-5-8/h6-8H,1-5,11H2,(H,12,13)

InChI Key

WFOGFXOVEHQZRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NN=C(C=C2)NN

Origin of Product

United States

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